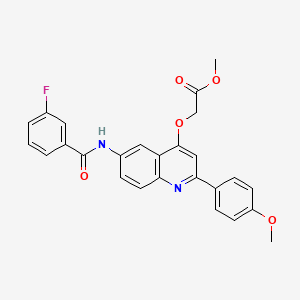

![molecular formula C13H18N2O2 B2533984 4-[(4-甲基哌嗪-1-基)羰基]苯甲醇 CAS No. 888070-07-3](/img/structure/B2533984.png)

4-[(4-甲基哌嗪-1-基)羰基]苯甲醇

描述

{4-[(4-Methylpiperazin-1-yl)carbonyl]phenyl}methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

科学研究应用

抗菌活性

4-[(4-甲基哌嗪-1-基)羰基]苯甲醇及其衍生物已被研究其抗菌性能。由该化学物质合成的化合物显示出显着的抗菌和抗真菌活性,与标准药物相当。这些发现得到了分子对接研究的支持,这些研究与实验抑制效力具有良好的相关性 (Mandala 等人,2013 年)。

中枢神经系统受体亲和力

涉及 4-[(4-甲基哌嗪-1-基)羰基]苯甲醇衍生物的研究揭示了与中枢神经系统受体的有希望的相互作用。从 (S)-丝氨酸开始的一种新颖合成方法导致显示出对 σ1 受体显着亲和力的化合物 (Beduerftig 等人,2001 年)。

癌症治疗中的微管蛋白聚合抑制

一系列苯哌嗪衍生物,包括基于 4-[(4-甲基哌嗪-1-基)羰基]苯甲醇的衍生物,被研究了它们对微管蛋白聚合的影响,这是癌细胞生长中的一个关键过程。这些化合物显示出对微管蛋白聚合的有效抑制,证明了它们作为新型癌症治疗剂的潜力 (Prinz 等人,2017 年)。

手性分离中的潜力

该化合物的衍生物已被用于研究高效液相色谱 (HPLC) 中手性分离的机理。这些研究提供了对焓驱动手性识别机制的见解 (Dungelová 等人,2004 年)。

有机模板化磷酸锌/磷酸盐的合成

该化合物已被用于在磷酸锌/磷酸盐的制备中合成新的结构导向剂 (SDA)。这些原位反应具有独特的 N-甲基化转化,导致新型有机模板化材料 (Wang 等人,2013 年)。

聚乙炔网络凝胶

4-[(4-甲基哌嗪-1-基)羰基]苯甲醇的聚合物衍生物已用于合成 π 共轭离子聚乙炔网络凝胶。这些凝胶展示了在柔性固态储能装置中使用的潜力 (Tian 等人,2020 年)。

作用机制

Target of Action

The primary targets of {4-[(4-Methylpiperazin-1-yl)carbonyl]phenyl}methanol are Candidapepsin-2 in yeast and Cathepsin L2 in humans . These enzymes play crucial roles in protein degradation and turnover, and their inhibition can lead to significant changes in cellular function.

Mode of Action

It is believed to interact with its targets by binding to the active sites of these enzymes, thereby inhibiting their function .

Biochemical Pathways

Given its targets, it is likely to impact protein degradation pathways, potentially leading to an accumulation of certain proteins and a decrease in others .

Result of Action

Given its inhibitory action on specific enzymes, it is likely to cause changes in protein levels within the cell, potentially affecting various cellular functions .

属性

IUPAC Name |

[4-(hydroxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)13(17)12-4-2-11(10-16)3-5-12/h2-5,16H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPXQHUNYCIHFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~6~-(3-methylbutyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2533902.png)

![6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2533903.png)

![1-[3-(2,2,2-Trifluoroethoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2533911.png)

![N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2533913.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(dimethylamino)acetamide](/img/structure/B2533919.png)

![3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B2533924.png)